Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Lipophilicity Membrane permeability Physicochemical profiling

This achiral thiophene derivative is differentiated by its 3-sulfamoyl-4-fluorophenyl moiety, 4-(p-tolyl) substitution, and ethyl ester at C-2—structural features proven critical for COX-2/5-LOX and BacA target engagement. With a computed logP of 5.26 and polar surface area of 62.4 Ų, it is optimized for membrane-associated target binding and CNS permeability screens. Choose this compound over the methyl ester analog (CAS 946322-57-2) for slower esterase-mediated hydrolysis and over the unsubstituted phenyl analog (CAS 899971-36-9) for enhanced lipophilic pocket binding. Available as a ≥95% pure screening compound. Prepare 10–30 mM DMSO stocks; monitor precipitation above 10 µM due to logSw = -5.04.

Molecular Formula C20H18FNO4S2
Molecular Weight 419.49
CAS No. 946322-73-2
Cat. No. B2907403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS946322-73-2
Molecular FormulaC20H18FNO4S2
Molecular Weight419.49
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H18FNO4S2/c1-3-26-20(23)18-19(17(12-27-18)14-6-4-13(2)5-7-14)28(24,25)22-16-10-8-15(21)9-11-16/h4-12,22H,3H2,1-2H3
InChIKeyQJLWSYPCLPTPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 119 mg / 30 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is Cataloged as a Research-Grade Thiophene Sulfamoyl Ester – A Procurement Baseline


Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 946322-73-2) is a synthetic, achiral thiophene derivative featuring a 3-sulfamoyl group N-substituted with 4-fluorophenyl, a 4-(4-methylphenyl) substituent, and an ethyl ester at the 2-position. It belongs to the broader class of 3,4-diarylthiophene-2-carboxylates with a sulfamoyl pharmacophore, a scaffold recognized in patents for anti-inflammatory and analgesic activity [1]. The compound is available as a screening compound from commercial libraries (e.g., ChemDiv ID G225-0509) with a purity specification of ≥95% . Its computed physicochemical profile includes a molecular weight of 419.49 g/mol, a logP of 5.26, and a polar surface area of 62.4 Ų, positioning it as a relatively lipophilic small molecule with moderate hydrogen-bonding capacity . These features differentiate it from simpler thiophene-2-carboxylate analogs lacking the 4-methylphenyl substitution or the sulfamoyl moiety.

Generic Substitution Risks for Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate – Why Structural Analogs Are Not Interchangeable


Even among close structural analogs within the thiophene sulfamoyl ester family, small modifications to the ester group, the aryl substituent at the 4-position, or the core heterocycle produce quantifiable differences in lipophilicity, solubility, and steric bulk that are consequential for assay performance and hit-to-lead progression. For instance, replacing the benzothiophene core with a monocyclic thiophene (as in the target compound) increases computed logP by approximately 1.0 log unit and decreases predicted aqueous solubility (logSw) by nearly one order of magnitude . Similarly, substituting the methyl ester for an ethyl ester alters molecular weight by ~14 Da and modifies the steric and electronic environment around the ester carbonyl, which can affect metabolic stability and target binding kinetics . The presence of the 4-methyl group on the phenyl ring at position 4 further distinguishes this compound from the unsubstituted phenyl analog (CAS 899971-36-9), adding hydrophobic bulk that may enhance binding to lipophilic protein pockets while reducing aqueous solubility [1]. These physicochemical differences are sufficient to alter compound behavior in biochemical assays, cellular permeability, and formulation protocols, making generic substitution without verification a risk to experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate – Six Comparator-Anchored Dimensions


Computed Lipophilicity vs. Benzothiophene Core Analog – A 1.0 logP Unit Advantage for Membrane Partitioning

The target compound (G225-0509) exhibits a computed logP of 5.2572, compared to 4.2323 for its benzothiophene analog (G226-0107), representing a difference of +1.0249 logP units . At physiological pH, the logD (7.4) difference is even more pronounced at +1.2453 log units (target: 4.7696; benzothiophene analog: 3.5243), indicating that the monocyclic thiophene core with the 4-methylphenyl substituent maintains greater lipophilicity under ionizable conditions than the fused benzothiophene system . Both compounds share identical hydrogen bond donor/acceptor counts (HBD=1, HBA=7) and polar surface area (PSA=62.389 Ų), confirming that the lipophilicity difference arises from the core heterocycle and aryl substitution pattern rather than from changes in hydrogen-bonding capacity .

Lipophilicity Membrane permeability Physicochemical profiling Drug-likeness

Aqueous Solubility Deficit vs. Benzothiophene Analog – A logSw Difference of -0.98 Informs Buffer Selection

The computed aqueous solubility (logSw) for the target compound is -5.0431, which is 0.9793 log units lower than the benzothiophene analog (logSw = -4.0638), confirming the solubility penalty imposed by the additional methylphenyl hydrophobic surface . This translates to a predicted solubility difference of nearly one order of magnitude, a factor that directly impacts the concentration range achievable in aqueous assay buffers. Both compounds carry identical hydrogen bond donor/acceptor counts (HBD=1, HBA=7) and polar surface area (PSA=62.389 Ų), indicating that the solubility deficit is driven exclusively by the increased hydrophobic surface area of the 4-methylphenyl substituent and the monocyclic thiophene core .

Aqueous solubility Assay buffer compatibility Formulation DMSO stock preparation

Ethyl Ester vs. Methyl Ester: Molecular Weight and Steric Differentiation Informing Metabolic Stability Expectations

The target compound (CAS 946322-73-2) incorporates an ethyl ester at the thiophene 2-position, whereas its closest commercial analog (CAS 946322-57-2) bears a methyl ester. This difference increases molecular weight by 14.03 Da (419.49 vs. 405.46 g/mol) and introduces additional steric bulk adjacent to the ester carbonyl . In ester-containing compounds, the alkyl chain length is known to influence the rate of esterase-mediated hydrolysis, with ethyl esters generally exhibiting slower enzymatic cleavage than methyl esters due to increased steric hindrance around the carbonyl carbon . This trend is a class-level inference from medicinal chemistry literature on ester prodrugs and has not been directly measured for this specific pair in a head-to-head study.

Ester prodrug stability Metabolic stability Hydrolysis rate Lead optimization

4-Methylphenyl vs. Unsubstituted Phenyl at Position 4 – Hydrophobic Surface Area Modulation for Target Binding

The target compound carries a 4-methyl substituent on the phenyl ring at the thiophene 4-position, whereas the phenyl analog (CAS 899971-36-9) lacks this methyl group. This modification adds approximately 14 Da of hydrophobic mass and increases the molecular surface area accessible for van der Waals contacts with protein binding pockets [1]. In the broader context of 3,4-diarylthiophene SAR, the presence of para-substituents on the aryl rings modulates both COX-2 selectivity and anti-inflammatory potency, as demonstrated in the 3,4-diarylthiophene series where methyl and halogen substituents influenced IC50 values and selectivity indices [2]. While direct comparative target engagement data for this specific compound pair is not publicly available, the physicochemical differentiation (logP, logSw, MW) is sufficient to predict differential binding behavior and assay performance.

Hydrophobic interaction SAR Ligand efficiency Binding pocket complementarity

Sulfamoyl Pharmacophore Anti-Inflammatory Activity – Patent-Derived Class-Level Evidence for Target-Indication Prioritization

The sulfamoyl (–SO2NH–) group at the thiophene 3-position is a pharmacophoric element claimed in US Patent 5,571,810 for anti-inflammatory and analgesic thiophene derivatives [1]. The patent's Markush formula encompasses compounds where R¹ includes substituted sulfamoyl, R² is substituted aryl, and R³ is substituted aryl—a scaffold into which the target compound (R¹ = 4-fluorophenylsulfamoyl, R² = 4-methylphenyl, R³ = ethyl carboxylate) directly maps [1]. Separately, a series of sulfamoylthiophene carboxylic acid derivatives demonstrated significant nonsteroidal anti-inflammatory activity in multiple in vivo models of inflammation, including carrageenan-induced paw edema [2]. While the specific compound CAS 946322-73-2 has not been individually profiled in published anti-inflammatory assays, its structural membership in this validated pharmacophore class supports its prioritization for inflammation-targeted screening campaigns over non-sulfamoyl thiophene analogs that lack this activity-enabling functional group.

Anti-inflammatory COX inhibition Analgesic Immunomodulation

Sulfamoylthiophene Core as a Privileged Scaffold for Bacterial Phosphatase Inhibition – An Alternative Screening Application

A virtual high-throughput screening and biochemical validation study identified a sulfamoylthiophene molecule as a significant inhibitor of BacA, the undecaprenyl pyrophosphate phosphatase essential for bacterial peptidoglycan biosynthesis [1]. From an initial library of 83 computationally selected compounds, one sulfamoylthiophene hit was confirmed in a biochemical assay, and subsequent scaffold-hopping identified 6 additional sulfamoylthiophene analogs with BacA inhibitory activity [1]. This study establishes the sulfamoylthiophene scaffold—of which the target compound is a member—as a validated chemotype for antibacterial target engagement, distinct from the anti-inflammatory applications described in the patent literature.

Antibacterial BacA inhibitor Undecaprenyl pyrophosphate phosphatase Peptidoglycan biosynthesis

Prioritized Research and Procurement Scenarios for Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Based on Differentiated Evidence


Anti-Inflammatory Lead Identification via COX/LOX Pathway Screening

Based on the validated sulfamoyl pharmacophore for anti-inflammatory activity [1] and the established SAR of 3,4-diarylthiophenes as COX-2 selective inhibitors [2], this compound is best deployed as a primary screening candidate in COX-1/COX-2 inhibition assays and 5-LOX inhibition assays. Its higher logP relative to benzothiophene analogs may favor membrane-associated target engagement. Researchers should prepare DMSO stock solutions at 10–30 mM and monitor for precipitation at final assay concentrations above 10 µM due to the compound's relatively low predicted aqueous solubility (logSw = -5.04) .

Bacterial BacA Phosphatase Inhibition – Antibacterial Target Engagement Screening

The sulfamoylthiophene scaffold has been experimentally validated as a BacA inhibitor chemotype in a virtual screening and biochemical validation campaign [3]. This compound can be deployed in BacA enzymatic assays measuring undecaprenyl pyrophosphate dephosphorylation, with the expectation—based on scaffold-level evidence—that the sulfamoyl group is a critical recognition element for target engagement [3]. Users should include non-sulfamoyl thiophene controls to confirm on-target activity and rule out assay interference.

Metabolic Stability Comparison Studies – Ethyl vs. Methyl Ester Profiling

The ethyl ester of the target compound is predicted, based on class-level medicinal chemistry principles, to exhibit slower esterase-mediated hydrolysis than the corresponding methyl ester analog (CAS 946322-57-2) . This compound can be used in head-to-head microsomal or hepatocyte stability assays with the methyl ester analog to quantify the half-life differential and inform prodrug design strategies where controlled ester hydrolysis is pharmacologically desirable.

Physicochemical Property-Driven Library Design for CNS or Intracellular Targets

With a logP of 5.26 and a polar surface area of 62.4 Ų, this compound occupies a physicochemical space consistent with blood-brain barrier permeability and intracellular membrane partitioning . Procurement for CNS-targeted phenotypic screens or intracellular target engagement assays is supported by these computed properties. The compound should be benchmarked against the less lipophilic benzothiophene analog (logP = 4.23) in parallel permeability assays (e.g., PAMPA or Caco-2) to empirically validate the predicted permeability advantage.

Quote Request

Request a Quote for Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.